Cas no 476670-19-6 ((2Z)-3-(2-bromophenyl)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(2-Bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a brominated thiazole derivative featuring a conjugated acrylonitrile moiety. This compound exhibits structural characteristics that make it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmacologically active molecules or functional materials. The presence of the 2-bromophenyl and 3,4-dimethylphenyl groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, while the thiazole core contributes to its potential bioactivity. The (Z)-configured double bond and nitrile functionality further broaden its utility in cyclization and nucleophilic addition reactions. Its well-defined stereochemistry and functional group diversity make it a versatile building block for targeted synthesis.
(2Z)-3-(2-bromophenyl)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile structure
476670-19-6 structure
Product name:(2Z)-3-(2-bromophenyl)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS No:476670-19-6
MF:C20H15BrN2S
MW:395.315502405167
CID:6377000

(2Z)-3-(2-bromophenyl)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(2-bromophenyl)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
    • (Z)-3-(2-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
    • 2-Thiazoleacetonitrile, α-[(2-bromophenyl)methylene]-4-(3,4-dimethylphenyl)-
    • Inchi: 1S/C20H15BrN2S/c1-13-7-8-16(9-14(13)2)19-12-24-20(23-19)17(11-22)10-15-5-3-4-6-18(15)21/h3-10,12H,1-2H3/b17-10-
    • InChI Key: OKBXBVXSAKPVOS-YVLHZVERSA-N
    • SMILES: C(#N)/C(/C1=NC(C2=CC=C(C)C(C)=C2)=CS1)=C/C1=CC=CC=C1Br

Experimental Properties

  • Density: 1.398±0.06 g/cm3(Predicted)
  • Boiling Point: 543.1±60.0 °C(Predicted)
  • pka: -0.07±0.10(Predicted)

(2Z)-3-(2-bromophenyl)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-0338-10mg
(2Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476670-19-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0760-0338-3mg
(2Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476670-19-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0760-0338-25mg
(2Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476670-19-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0760-0338-100mg
(2Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476670-19-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0760-0338-20mg
(2Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476670-19-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-0338-5mg
(2Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476670-19-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0760-0338-75mg
(2Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476670-19-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0760-0338-30mg
(2Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476670-19-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0760-0338-2mg
(2Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476670-19-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0760-0338-40mg
(2Z)-3-(2-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476670-19-6 90%+
40mg
$140.0 2023-05-17

Additional information on (2Z)-3-(2-bromophenyl)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile

Research Brief on (2Z)-3-(2-bromophenyl)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 476670-19-6)

The compound (2Z)-3-(2-bromophenyl)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 476670-19-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic signaling. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (2Z)-3-(2-bromophenyl)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile exhibits selective inhibition of the JAK-STAT pathway, with an IC50 value in the nanomolar range. This suggests its potential as a candidate for treating autoimmune diseases and certain cancers.

The synthetic route for this compound has been optimized in recent work, with a focus on improving yield and purity. A novel one-pot synthesis method, reported in Organic Letters (2024), reduces the number of steps from five to three, achieving an overall yield of 78%. This advancement is particularly significant for scaling up production for preclinical studies.

Structural-activity relationship (SAR) studies have revealed that the bromophenyl and dimethylphenyl moieties are critical for maintaining the compound's bioactivity. Molecular docking simulations, published in Bioorganic & Medicinal Chemistry (2023), show that these groups form key hydrophobic interactions with the ATP-binding pocket of target kinases.

In vitro and in vivo studies have demonstrated promising pharmacokinetic properties, including good oral bioavailability (F = 65% in rodent models) and a half-life suitable for once-daily dosing. However, recent toxicology screening has identified potential hepatotoxicity at higher doses, which will need to be addressed in future optimization efforts.

Current research directions include exploring this compound's potential in combination therapies and developing prodrug versions to improve its therapeutic index. Several pharmaceutical companies have listed derivatives of this core structure in their preclinical pipelines, indicating growing industry interest in this chemical scaffold.

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